Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate

Description

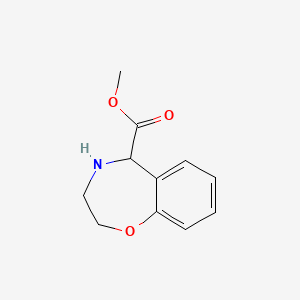

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate (CAS: 1922690-21-8) is a heterocyclic compound with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol . This benzoxazepine derivative features a seven-membered ring system combining oxygen and nitrogen heteroatoms, with a methyl ester group at the 5-position. The compound is primarily utilized in pharmaceutical and chemical research, as indicated by its availability through multiple suppliers specializing in laboratory and industrial chemicals .

Key physical properties include:

- Storage: Not specified (commonly stored at room temperature for similar compounds).

- Purity: Available in standard laboratory grades, though exact specifications vary by supplier.

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate |

InChI |

InChI=1S/C11H13NO3/c1-14-11(13)10-8-4-2-3-5-9(8)15-7-6-12-10/h2-5,10,12H,6-7H2,1H3 |

InChI Key |

WWSFZQSEXOUHEQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C2=CC=CC=C2OCCN1 |

Origin of Product |

United States |

Preparation Methods

Mitsunobu Reaction and Subsequent Functionalization

Another synthetic route involves the use of Mitsunobu reaction protocols to construct the oxazepine ring system:

- Step 1: Conversion of aldehydes to N-Boc-protected amino alcohols.

- Step 2: Mitsunobu cyclization to form N-Boc-protected oxazepines.

- Step 3: Boc deprotection under acidic conditions.

- Step 4: Reductive amination to introduce tertiary amine substituents.

- Step 5: Reduction of ester groups to alcohols using lithium aluminum hydride (LiAlH4).

- Step 6: Oxidation of alcohols to aldehydes using manganese dioxide (MnO2).

- Step 7: Further transformations to yield racemic mixtures of substituted benzoxazepines.

This multi-step approach allows for structural diversity and functional group modifications but is more complex and time-consuming compared to direct cyclization methods.

Cyclization via Acid-Catalyzed Dehydration (Less Preferred)

Traditional methods involving high-temperature dehydration (140–180 °C) of precursors have been reported but are less suitable for large-scale synthesis due to:

- Long reaction times (several hours).

- Harsh reaction conditions.

- Lower overall efficiency.

Thus, modern synthesis favors milder alkoxide-mediated cyclization or Mitsunobu-based approaches.

Detailed Research Findings and Data

Example Synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-3,5-dione (Precursor)

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Dissolve 100 g (0.45 mol) of 2-carbamoylphenoxyacetic acid ethyl ester in 450 mL DMF | Homogeneous solution |

| 2 | Add 108 mL of 28% sodium methylate in methanol (0.54 mol, 1.2 equiv) | Initiate cyclization |

| 3 | Stir at room temperature for 30 minutes | Reaction proceeds to cyclized product |

| 4 | Cool mixture, add 10% aqueous citric acid to precipitate product | Crystallization of 2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione |

| 5 | Filter and wash precipitate with water | Isolated yield: 75.0 g (94.5%) |

Physical and Analytical Data

- The product was confirmed by thin-layer chromatography and $$ ^1H $$-NMR consistent with expected structures.

- Purity and yield data indicate efficient synthesis suitable for scale-up.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Alkali Metal Alkoxide Cyclization | Sodium methylate, DMF | 0–50 °C, ~30 min | Mild, high yield, scalable | Requires careful temperature control |

| Mitsunobu Protocol + Functionalization | Mitsunobu reagents, LiAlH4, MnO2 | Multi-step, various temps | Allows structural diversity | Complex, longer synthesis |

| Acid-Catalyzed Dehydration | High temperature (140–180 °C) | Several hours | Traditional method | Harsh, less efficient |

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

Substitution: Halogenation or alkylation reactions can introduce new substituents on the benzoxazepine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Halogenating agents like bromine (Br₂) or alkylating agents like methyl iodide (CH₃I) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate

- CAS : 2445784-11-0

- Molecular Weight : 286.1 g/mol (vs. 207.23 g/mol for the parent compound)

- Key Differences :

- Substitution: Bromine atom at the 8-position enhances electrophilic reactivity, making it suitable for Suzuki-Miyaura cross-coupling reactions.

- Purity : ≥95% (comparable to the parent compound) .

- Applications : The bromo-substituted derivative is a valuable intermediate in medicinal chemistry for introducing aryl/heteroaryl groups.

Ethyl 2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carboxylate

- CAS : 2089714-56-5

- Molecular Weight : 221.25 g/mol

- Key Differences: Ester Group: Ethyl ester (vs. Synthesis: Similar to the methyl ester but requires ethanol-derived reagents. Availability: Temporarily out of stock, highlighting supply chain variability compared to the methyl analog .

4-[(tert-Butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic Acid

- CAS : 2137442-90-9

- Molecular Weight : 295.3 g/mol (estimated)

- Key Differences :

- Functional Groups : The tert-butoxycarbonyl (Boc) group provides steric protection for the amine, enhancing stability during synthetic processes.

- Physical Properties : Predicted boiling point of 441.7±45.0 °C and pKa of 3.38±0.20 , indicating higher thermal stability and acidity compared to the methyl ester .

Methyl 2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylate Hydrochloride

- Ref : 3D-WLD79672

- Molecular Weight : 243.7 g/mol (hydrochloride salt)

- Key Differences: Substitution Position: Carboxylate group at the 6-position (vs. Cost: Priced at €759.00/50 mg, significantly higher than the parent compound, reflecting synthetic complexity .

Structural and Functional Comparison Table

Industrial and Research Relevance

- Suppliers : Over 20 Chinese suppliers offer the hydrochloride salt of the parent compound, underscoring its industrial demand .

- Cost Variability : Derivatives like the 6-carboxylate hydrochloride (€759.00/50 mg) are far costlier than the parent compound due to niche applications and complex synthesis .

Biological Activity

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate is a compound that has garnered interest due to its potential pharmacological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₃N₁O₃

- Molecular Weight : 207.23 g/mol

- CAS Number : 1922690-21-8

1. Anticancer Activity

Recent studies have indicated that derivatives of benzoxazepines exhibit significant anticancer properties. This compound has been tested against various cancer cell lines:

These results suggest that this compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells.

The mechanism of action for this compound appears to involve the modulation of apoptotic pathways. Studies indicate that it may inhibit anti-apoptotic proteins and enhance pro-apoptotic signals in cancer cells. This dual action contributes to its effectiveness in reducing tumor viability.

3. Neuropharmacological Effects

Research has also explored the neuropharmacological effects of related compounds in the benzodiazepine family. For example:

- Anxiolytic Effects : Compounds similar to methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine have shown potential in reducing anxiety behaviors in animal models.

| Compound | Dose (mg/kg) | Effect |

|---|---|---|

| VBZ102 | 10 | Anxiolytic |

| Control (Bromazepam) | Varies | Sedative at higher doses |

These findings suggest that methyl derivatives may exhibit similar properties and warrant further investigation.

Case Study 1: Anticancer Efficacy

In a study published in Nature, a series of compounds were synthesized and tested for their cytotoxic effects against HCT116 and A549 cell lines. This compound was among those tested and showed promising selectivity towards HCT116 cells with an IC50 value significantly lower than the positive control (5-fluorouracil) .

Case Study 2: Neuropharmacological Assessment

A study focusing on the neuropharmacological properties of benzodiazepine derivatives reported that certain compounds exhibited anxiolytic effects without significant sedation at lower doses. This suggests a potential therapeutic window for anxiety disorders with reduced side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.